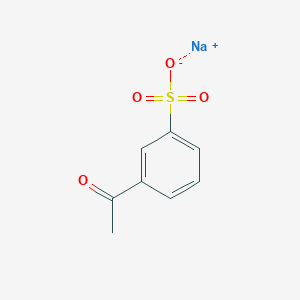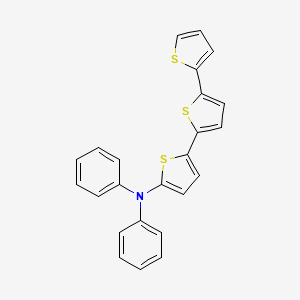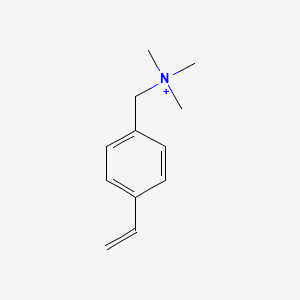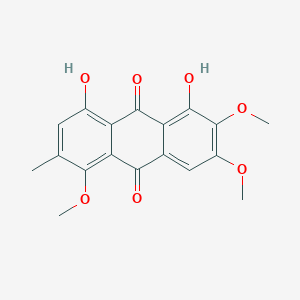
(R)-2-Amino-3-(4-vinylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a vinyl group attached to the phenyl ring, which is connected to the alpha carbon of the amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-vinylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Aldol Condensation: The 4-vinylbenzaldehyde undergoes an aldol condensation reaction with glycine to form the corresponding alpha, beta-unsaturated aldehyde.
Reduction: The alpha, beta-unsaturated aldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of ®-2-Amino-3-(4-vinylphenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The vinyl group can undergo oxidation to form the corresponding epoxide or diol.
Reduction: The carboxylic acid group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide for oxidation of the vinyl group.
Reduction: Sodium borohydride or lithium aluminum hydride for reduction of the carboxylic acid group.
Substitution: Alkyl halides or acyl chlorides for substitution reactions involving the amino group.
Major Products:
Epoxide or Diol: Formed from the oxidation of the vinyl group.
Alcohol: Formed from the reduction of the carboxylic acid group.
Derivatives: Various derivatives formed from substitution reactions involving the amino group.
科学的研究の応用
®-2-Amino-3-(4-vinylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a ligand for receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of ®-2-Amino-3-(4-vinylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The vinyl group allows for potential interactions with enzymes and receptors, leading to various biological effects. The amino and carboxylic acid groups enable the compound to participate in hydrogen bonding and ionic interactions, further influencing its activity.
類似化合物との比較
Phenylalanine: An amino acid with a phenyl group instead of a vinyl group.
Tyrosine: An amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: An amino acid with an indole ring.
Uniqueness: ®-2-Amino-3-(4-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other amino acids.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)/t10-/m1/s1 |
InChIキー |
FEXQXSKTRZQJLH-SNVBAGLBSA-N |
異性体SMILES |
C=CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
正規SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
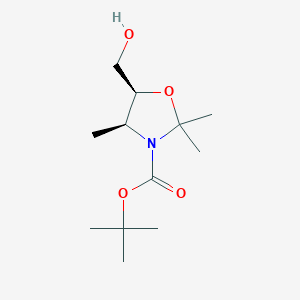
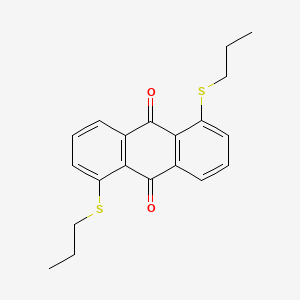

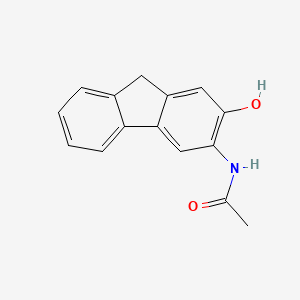
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
